molecular formula C13H14N4O2S2 B5830486 N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5830486
M. Wt: 322.4 g/mol
InChI Key: JQQFRKAZIJRJSH-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as AMT, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique properties, making it an important tool for researchers in different fields.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide inhibits the activity of proteases by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in protease activity. This mechanism of action makes N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide a useful tool for studying the role of proteases in different biological processes.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of proteases in different tissues and organs, such as the liver, kidney, and brain. N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its selectivity for certain enzymes. This selectivity allows researchers to study the role of specific enzymes in different biological processes. However, one limitation of using N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is its potential toxicity. High doses of N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can lead to liver and kidney damage, making it important for researchers to use caution when working with this compound.

Future Directions

There are several future directions for research involving N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One potential area of study is the role of proteases in cancer development and progression. N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide could be used to selectively inhibit the activity of proteases involved in cancer growth, potentially leading to the development of new cancer therapies. Another potential area of study is the use of N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide's anti-inflammatory and antioxidant properties could make it a valuable therapeutic agent for these diseases.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves a series of chemical reactions. The starting material is 2-(5-methyl-1,3,4-thiadiazol-2-yl)thioacetic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 3-aminoacetophenone in the presence of a base, such as triethylamine, to yield N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. This property makes N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide a valuable tool for studying the role of proteases in various biological processes.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-8(18)14-10-4-3-5-11(6-10)15-12(19)7-20-13-17-16-9(2)21-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQFRKAZIJRJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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